(S)-4,4-Dimethylpentan-2-amine hydrochloride
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Overview
Description
(S)-4,4-Dimethylpentan-2-amine hydrochloride is a chiral amine compound with a specific stereochemistry, making it an important molecule in various chemical and pharmaceutical applications. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Dimethylpentan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,4-dimethylpentan-2-one.
Reductive Amination: The ketone is subjected to reductive amination using an amine source and a reducing agent. Common reagents include ammonia or primary amines and reducing agents like sodium cyanoborohydride.
Resolution: The resulting racemic mixture is then resolved using chiral resolution techniques to obtain the desired (S)-enantiomer.
Hydrochloride Formation: The free base of (S)-4,4-Dimethylpentan-2-amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes followed by chiral resolution using chromatography or crystallization techniques. The hydrochloride salt is then prepared by reacting the free base with hydrochloric acid in a controlled environment to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Dimethylpentan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles under basic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
(S)-4,4-Dimethylpentan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4,4-Dimethylpentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing biological pathways and processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
®-4,4-Dimethylpentan-2-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
4,4-Dimethylpentan-2-amine: The free base form without the hydrochloride salt.
4,4-Dimethylpentan-2-one: The ketone precursor used in the synthesis.
Uniqueness
(S)-4,4-Dimethylpentan-2-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other related compounds.
Properties
IUPAC Name |
(2S)-4,4-dimethylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(8)5-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTPCFLSHIIRAL-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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